(R)-7-Fluoro-2,3-dihydrobenzofuran-3-amine
Overview
Description
®-7-Fluoro-2,3-dihydrobenzofuran-3-amine is a chiral compound with a benzofuran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Fluoro-2,3-dihydrobenzofuran-3-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzofuran derivative.
Fluorination: Introduction of the fluorine atom at the 7th position can be achieved using electrophilic fluorination reagents such as Selectfluor.
Amine Introduction: The amine group at the 3rd position can be introduced through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of ®-7-Fluoro-2,3-dihydrobenzofuran-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can produce a variety of substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-7-Fluoro-2,3-dihydrobenzofuran-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its chiral nature and functional groups.
Medicine
Medicinally, ®-7-Fluoro-2,3-dihydrobenzofuran-3-amine has potential applications in drug discovery and development. Its structure may be modified to enhance its pharmacological properties, making it a candidate for therapeutic agents.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functions.
Mechanism of Action
The mechanism of action of ®-7-Fluoro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and amine group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-7-Fluoro-2,3-dihydrobenzofuran-3-ol: Similar structure but with a hydroxyl group instead of an amine.
(S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine: The enantiomer of the compound, differing in the spatial arrangement of atoms.
7-Fluoro-2,3-dihydrobenzofuran: Lacks the amine group, making it less reactive in certain contexts.
Uniqueness
®-7-Fluoro-2,3-dihydrobenzofuran-3-amine is unique due to its specific combination of a fluorine atom and an amine group on a chiral benzofuran core. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(3R)-7-fluoro-2,3-dihydro-1-benzofuran-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7H,4,10H2/t7-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYMQTQTLUJTIX-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=C(O1)C(=CC=C2)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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